molecular formula C12H8N2 B1621677 5-(Phenylethynyl)pyrimidine CAS No. 71418-88-7

5-(Phenylethynyl)pyrimidine

Cat. No. B1621677
CAS RN: 71418-88-7
M. Wt: 180.2 g/mol
InChI Key: HSQDWKSXSIUOJC-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 5-(Phenylethynyl)pyrimidine involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . The synthesis can be performed under varied conditions like microwave radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst .


Molecular Structure Analysis

The molecular formula of 5-(Phenylethynyl)pyrimidine is C12H8N2 . The average mass is 180.205 Da and the monoisotopic mass is 180.068741 Da .


Chemical Reactions Analysis

The chemical reactions of 5-(Phenylethynyl)pyrimidine involve rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Scientific Research Applications

Organic Fluorescent Materials

Due to their unique physicochemical properties, pyrene derivatives, which can be synthesized from 5-(Phenylethynyl)pyrimidine, have emerged as some of the most privileged structures in the design of organic fluorescent materials . They are used in the manufacturing of organic light-emitting diodes (OLED), organic field-effect transistors (OFET), organic photovoltaic devices (OPVs), and hole-conductive materials for solar cells .

Analytical Detection of Heavy Metals

Pyrene-based fluorescent probes, which can be derived from 5-(Phenylethynyl)pyrimidine, have been used for the analytical detection of copper and other heavy metals .

Detection of Picric Acid

Pyrene derivatives synthesized from 5-(Phenylethynyl)pyrimidine have been used in the development of probes for the detection of picric acid .

DNA Binding

Pyrene derivatives possess a great intercalating ability to selectively bind to DNA in cellular nuclei . This property can be exploited in various biological and medical applications.

Synthesis of 7-Formyl-1,3-Diazopyrenes

Unusual rearrangements were shown to accompany Brønsted acid-assisted peri-annulations of 1H-perimidines with 5-alkynylpyrimidines, leading to the formation of 7-formyl-1,3-diazopyrenes .

Pharmacological Activities

Pyrimidine derivatives, including those derived from 5-(Phenylethynyl)pyrimidine, show a wide variety of biological and pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, antilipidemic, antiviral, antihypertensive, and antitubercular activities .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

5-(Phenylethynyl)pyrimidine can be used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which possess diverse pharmacological activities such as anticancer, antitumor, antioxidant, antiviral, antibacterial, anti-allergic, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The primary target of 5-(Phenylethynyl)pyrimidine is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, an important neurotransmitter in the brain. Ligand binding to mGluR5 triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .

Mode of Action

5-(Phenylethynyl)pyrimidine interacts with its target, mGluR5, causing a conformational change that triggers signaling via G proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This interaction plays an important role in the regulation of synaptic plasticity and the modulation of the neural network activity .

Biochemical Pathways

The action of 5-(Phenylethynyl)pyrimidine affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .

Result of Action

The result of 5-(Phenylethynyl)pyrimidine’s action is the modulation of neural network activity through its interaction with mGluR5 . This can have various effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity .

Action Environment

The action, efficacy, and stability of 5-(Phenylethynyl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . Additionally, the compound’s metabolism could be influenced by factors such as pH and temperature .

Safety and Hazards

While specific safety and hazard information for 5-(Phenylethynyl)pyrimidine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment and avoiding contact with skin and eyes .

Future Directions

Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

5-(2-phenylethynyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDWKSXSIUOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399052
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71418-88-7
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Phenylethynyl)pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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